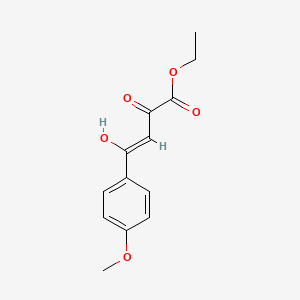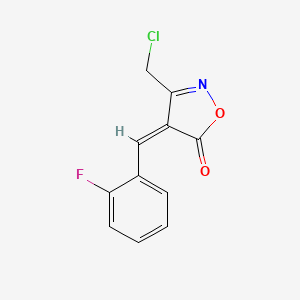
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone typically involves the following steps:
-
Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
-
Introduction of the Ethylsulfamoyl Group: : The ethylsulfamoyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrazolone intermediate with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the ethylsulfamoyl group, making it less potent in certain biological activities.
1-(4-Methylsulfonylphenyl)-3-methyl-5-pyrazolone: Contains a methylsulfonyl group instead of an ethylsulfamoyl group, which may alter its pharmacological profile.
Uniqueness
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and potentially its biological activity compared to similar compounds.
特性
分子式 |
C12H15N3O3S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC名 |
N-ethyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-3-13-19(17,18)11-6-4-5-10(8-11)15-12(16)7-9(2)14-15/h4-6,8,13H,3,7H2,1-2H3 |
InChIキー |
UHFWETYYONDZNT-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)N2C(=O)CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)


![N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)

![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)


![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
